(R)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
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Overview
Description
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a vinyl group and a propionate ester, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of membrane chromatography can further purify the compound .
Chemical Reactions Analysis
Types of Reactions
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used in perfumes and flavoring agents.
Methyl butyrate: An ester with a fruity odor, used in food flavoring.
Uniqueness
®-1,5-Dimethyl-1-vinylhex-4-enyl propionate is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other esters. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
94265-97-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m0/s1 |
InChI Key |
WAQIIHCCEMGYKP-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(=O)O[C@](C)(CCC=C(C)C)C=C |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
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